4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate, commonly referred to as ML221, is a synthetically derived small molecule recognized for its role as a functional antagonist of the apelin receptor (APJ). [, ] The APJ receptor is a G protein-coupled receptor that plays a role in various physiological processes, including cardiovascular regulation and fluid homeostasis. ML221's ability to selectively bind to and block the activation of the APJ receptor makes it a valuable tool in scientific research, particularly in investigating the role of the apelin/APJ signaling pathway in both physiological and pathological conditions.
ML221 functions as a functional antagonist of the apelin receptor (APJ). [, ] This means it binds to the APJ receptor but does not activate downstream signaling pathways typically associated with apelin binding. By blocking the APJ receptor, ML221 prevents the natural ligand, apelin, from binding and exerting its effects. This antagonistic action allows researchers to study the specific consequences of inhibiting the apelin/APJ signaling pathway in various experimental settings.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6